molecular formula C10H12O3 B12332789 Benzenepropanoic acid, 5-hydroxy-2-methyl-

Benzenepropanoic acid, 5-hydroxy-2-methyl-

Cat. No.: B12332789
M. Wt: 180.20 g/mol
InChI Key: YZHBEXDSDMEWHM-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 5-hydroxy-2-methyl-, is an organic compound with a complex structure that includes a benzene ring, a propanoic acid group, and hydroxyl and methyl substituents. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 5-hydroxy-2-methyl-, typically involves the esterification of benzenepropanoic acid derivatives. One common method includes the reaction of benzenepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . This reaction yields the methyl ester of benzenepropanoic acid, which can then be further modified to introduce the hydroxyl and methyl groups.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 5-hydroxy-2-methyl-, often involves large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 5-hydroxy-2-methyl-, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 5-hydroxy-2-methyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 5-hydroxy-2-methyl-, involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methyl group can affect the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
  • Benzenepropanoic acid, α-hydroxy-, methyl ester
  • Benzenepropanoic acid, methyl ester

Uniqueness

Benzenepropanoic acid, 5-hydroxy-2-methyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(5-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)

InChI Key

YZHBEXDSDMEWHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC(=O)O

Origin of Product

United States

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